molecular formula C14H15N3O4 B2753207 N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide CAS No. 791081-68-0

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide

Cat. No. B2753207
CAS RN: 791081-68-0
M. Wt: 289.291
InChI Key: VPXWSLDKONEQCQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies and clinical trials. In

Scientific Research Applications

Bacterial RNA Polymerase Inhibitor

This compound has been synthesized as a derivative of dithiolopyrrolone and has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . It inhibits bacterial RNA polymerase (RNAP), which is involved in the synthesis of RNAs in bacteria .

Antibacterial Activity

The compound has shown potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP with MIC values in the range of 0.125–2 μg/mL . This makes it a potential candidate for developing new antibacterial drugs .

Cytotoxicity

The compound has shown cytotoxicity against LO2 cells with an IC50 value of 18.5 ± 1.89 μM . This suggests that it could potentially be used in cancer research .

Protein Kinase Inhibition

The mechanism of action of this compound involves the inhibition of protein kinases, which are involved in cell growth and signaling. This could potentially be used in the treatment of diseases related to cell growth and signaling.

Phosphodiesterase Inhibition

The compound has been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of intracellular signaling pathways. This could potentially be used in the treatment of diseases related to intracellular signaling.

Taste Enhancing Compound

A novel taste-enhancing compound was synthesized in 94% yield under optimized conditions . This development is important to reduce sodium intake, while maintaining food palatability .

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-13(18)7-6-11(16-17)14(19)15-10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXWSLDKONEQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

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